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S-acetyl-PEG3-alcohol

Cat. No.: B610647
M. Wt: 208.28 g/mol
InChI Key: RGQARUNUXUQMFR-UHFFFAOYSA-N
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Description

Significance of PEGylation in Molecular Conjugation Strategies

PEGylation is the process of covalently attaching one or more polyethylene (B3416737) glycol chains to a molecule, such as a protein, peptide, or small drug molecule. ucl.ac.benih.gov This strategy is widely employed to enhance the physicochemical and pharmacological properties of the parent molecule. nih.gov The conjugation of a biomolecule with the biocompatible, non-toxic, and highly water-soluble PEG polymer can lead to significant advantages. ucl.ac.beeuropeanpharmaceuticalreview.com

Key benefits of PEGylation include:

Improved Solubility : The hydrophilic nature of PEG chains can significantly increase the solubility of hydrophobic molecules in aqueous solutions. nih.govnih.gov

Extended Circulating Life : By increasing the hydrodynamic volume of a molecule, PEGylation reduces its clearance rate by the kidneys and prolongs its residence time in the body. ucl.ac.benih.gov

Reduced Immunogenicity : The flexible PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response. ucl.ac.benih.gov

Enhanced Stability : PEGylation can protect molecules from enzymatic degradation by sterically hindering the approach of proteolytic enzymes. ucl.ac.benih.gov

These modifications have been instrumental in improving the efficacy of numerous therapeutic proteins and have expanded the applications of PEGylation to nucleotides, small molecules, and drug delivery carriers like liposomes. europeanpharmaceuticalreview.comnih.gov The evolution of PEGylation chemistry has progressed from random, non-specific attachments to site-specific conjugations, allowing for the creation of well-defined and controlled bioconjugates. europeanpharmaceuticalreview.com

Overview of Bifunctional Linkers in Contemporary Research Paradigms

Bifunctional linkers are molecules that act as molecular "bridges," containing two or more reactive ends capable of chemically attaching to specific functional groups on other molecules. bldpharm.comthermofisher.com These linkers are classified based on the identity of their reactive groups. Homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups. thermofisher.com

Heterobifunctional linkers are particularly valuable in contemporary research as they permit controlled, sequential (two-step) conjugations. This level of control is crucial for minimizing undesirable self-conjugation or polymerization and is essential in the synthesis of complex modalities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). bldpharm.comthermofisher.com PROTACs, for instance, are hybrid molecules composed of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a flexible linker. bldpharm.comtargetmol.com The linker's characteristics—such as its length, polarity, and rigidity—play a critical role in the stability and function of the final bifunctional molecule. enamine.net

Contextualization of S-acetyl-PEG3-alcohol within PEG-Based Chemical Tool Development

This compound is a prime example of a heterobifunctional, PEG-based linker designed for advanced chemical synthesis. broadpharm.com It integrates the beneficial properties of a discrete PEG chain with the versatility of two distinct functional groups, making it a valuable building block in modern bioconjugation. broadpharm.commedchemexpress.com

The structure of this compound consists of:

A short, hydrophilic triethylene glycol (PEG3) spacer that enhances water solubility. broadpharm.com

A primary alcohol (hydroxyl, -OH) group at one terminus. broadpharm.com

A thioacetate (B1230152) (S-acetyl, -SAc) group at the other terminus, which serves as a protected thiol. broadpharm.com

This heterobifunctional design allows for selective, orthogonal reactions. The hydroxyl group can be readily modified or activated to react with various functional groups. broadpharm.com The S-acetyl group provides a stable, protected form of a sulfhydryl (thiol) group, which can be deprotected under specific conditions to reveal the highly reactive thiol moiety (-SH) for conjugation, often with maleimide-functionalized molecules. broadpharm.comchemicalbook.inbroadpharm.com

Due to this unique combination of features, this compound is frequently used in the synthesis of PROTACs and other complex molecular probes where precise assembly and water solubility are required. targetmol.commedchemexpress.comglpbio.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 153870-20-3 broadpharm.comglpbio.comnih.gov
Molecular Formula C₈H₁₆O₄S broadpharm.combiochempeg.com
Molecular Weight 208.27 g/mol
Purity ≥95% biochempeg.com
Appearance Not specified (typically a liquid or low-melting solid)N/A
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) chemicalbook.in
Storage Store at -20°C broadpharm.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4S B610647 S-acetyl-PEG3-alcohol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQARUNUXUQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of S Acetyl Peg3 Alcohol

Precursor Chemistry and Synthetic Routes to S-acetyl-PEG3-alcohol

The synthesis of this compound typically starts from readily available oligo(ethylene glycol) precursors. A common strategy involves the mono-functionalization of a symmetrical PEG derivative, such as triethylene glycol.

One synthetic approach involves the reaction of a monotosylated PEG3 derivative with potassium thioacetate (B1230152). The tosylate group, being a good leaving group, is displaced by the thioacetate nucleophile to form the thioester linkage. This method provides a straightforward route to the desired product. researchgate.net

Alternatively, a two-step process can be employed starting from a precursor like N-Boc-PEG3-alcohol. biochempeg.combroadpharm.com This involves activation of the terminal hydroxyl group, for instance by conversion to a tosylate or mesylate, followed by nucleophilic substitution with a thioacetate salt. researchgate.net

A general synthetic scheme is outlined below:

Activation of the Hydroxyl Group: A suitable PEG3 precursor, such as m-PEG3-alcohol broadpharm.com or a protected amino-PEG3-alcohol biochempeg.combroadpharm.com, is reacted with an activating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a sulfonate ester. google.com

Nucleophilic Substitution: The activated PEG derivative is then treated with a source of thioacetate, such as potassium thioacetate, in a suitable solvent like dimethylformamide (DMF). The thioacetate anion displaces the sulfonate leaving group to yield this compound. researchgate.net

Selective Deprotection of the S-acetyl Moiety to Yield Free Thiols

The S-acetyl group serves as a stable protecting group for the thiol functionality, which can be selectively removed under specific conditions to generate a reactive free thiol.

Reaction Conditions for Thioacetate Hydrolysis in Research Applications

The hydrolysis of the thioacetate ester to unveil the free thiol is a critical step in many applications. This transformation can be achieved under various conditions, with the choice of reagent and conditions often dictated by the sensitivity of other functional groups present in the molecule. wikipedia.orgsigmaaldrich.com

Common methods for thioacetate deprotection include:

Base-catalyzed hydrolysis: Treatment with a base such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide (B1231860) in an alcoholic solvent is a widely used method. sigmaaldrich.com The reaction is typically performed at room temperature or with gentle heating. sigmaaldrich.com

Ammonia (B1221849) in Methanol (B129727): A milder approach involves the use of ammonia in methanol, which can be beneficial when dealing with base-sensitive substrates. researchgate.net

Acid-catalyzed hydrolysis: While less common for simple deprotection, studies have shown that thioacetic acid and its esters can be hydrolyzed under acidic conditions, for example, using perchloric or sulfuric acid. cdnsciencepub.com

Thiol-based reagents: Thioglycolic acid has been reported as a reagent for thioester deprotection via a thiotransesterification mechanism under mild, aqueous conditions. researchgate.net

Table 1: Common Reagents for Thioacetate Hydrolysis

ReagentConditionsReference
Sodium hydroxide (NaOH)Ethanol, reflux sigmaaldrich.com
Potassium hydroxide (KOH) sigmaaldrich.com
Sodium methoxide (NaOMe)Methanol, 0°C to RT sigmaaldrich.comresearchgate.net
Ammonia in MethanolRoom temperature researchgate.net
Thioglycolic acidAqueous buffer (pH 8) researchgate.net

Chemoselectivity Considerations in Thiol Generation

A key advantage of the S-acetyl protecting group is the ability to deprotect it selectively in the presence of other functional groups. The choice of deprotection conditions is crucial to maintain the integrity of other parts of the molecule. For instance, if the molecule also contains ester linkages, harsh basic conditions might lead to their saponification. In such cases, milder methods like using ammonia in methanol or a thiol-based reagent would be preferred. researchgate.netresearchgate.net

The orthogonality of the S-acetyl deprotection allows for a stepwise conjugation strategy. For example, the hydroxyl group of this compound can be functionalized first, followed by the deprotection of the thioacetate to expose the thiol for a subsequent reaction. This chemoselectivity is a cornerstone of its utility in creating complex molecular architectures. rsc.orgoup.com

Functionalization Strategies for the Primary Hydroxyl Group

The primary hydroxyl group of this compound provides a versatile handle for a wide range of chemical modifications, allowing for its conjugation to various molecules of interest.

Esterification and Amidation Approaches for Conjugation

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.comvenus-goa.com More commonly, for higher efficiency and milder conditions, activated carboxylic acids such as acyl chlorides, anhydrides, or esters (e.g., N-hydroxysuccinimide (NHS) esters) are used, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net PEG esters are widely used as emulsifiers and in various formulations. venus-goa.com

Amidation: While the hydroxyl group itself cannot directly form an amide bond, it can be converted into a functionality that can. For instance, the hydroxyl group can be activated (e.g., as a tosylate or mesylate) and then displaced by an amine to form a secondary amine linkage. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide bond. A more direct route to amidation involves pre-functionalized PEG linkers where a terminal amine is present instead of a hydroxyl group. For example, amino-PEG derivatives can be readily coupled with activated carboxylic acids to form stable amide bonds. interchim.frcreativepegworks.com

Derivatization to Introduce Orthogonal Reactive Functionalities

The primary hydroxyl group is an excellent starting point for introducing a variety of other reactive functionalities, enabling the creation of heterobifunctional linkers with orthogonal reactivity. nih.govrsc.org This allows for highly specific and controlled conjugation strategies.

Common derivatizations include:

Conversion to an Azide (B81097): The hydroxyl group can be converted to a good leaving group (e.g., mesylate or tosylate) and then displaced by sodium azide to introduce an azide functionality. Azide groups are valuable for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net

Conversion to an Alkyne: Similarly, an alkyne group can be introduced by reacting the hydroxyl group with an alkyne-containing electrophile, such as propargyl bromide, after deprotonation of the hydroxyl group with a base. Alkynes are the complementary reactive partners for azides in click chemistry. nih.gov

Conversion to an Aldehyde: Oxidation of the primary alcohol to an aldehyde introduces a group capable of reacting with amines via reductive amination to form stable amine linkages. nih.gov

Conversion to a Maleimide (B117702): The hydroxyl group can be reacted with a maleimide-containing reagent to introduce a maleimide functionality. Maleimides are highly selective for reacting with thiols to form stable thioether bonds. axispharm.com

Table 2: Examples of Functional Group Transformations from the Hydroxyl Group

Starting GroupReagentsResulting Functional GroupOrthogonal Reaction Partner
-OH1. MsCl, Et3N 2. NaN3-N3 (Azide)Alkyne
-OH1. NaH 2. Propargyl bromide-C≡CH (Alkyne)Azide
-OHDess-Martin periodinane-CHO (Aldehyde)Amine
-OHMaleimido-propionic acid, DCC-MaleimideThiol

This versatility in chemical modification underscores the importance of this compound as a key component in the toolbox of synthetic chemists working in the fields of bioconjugation and materials science.

Incorporation of Click Chemistry Handles (e.g., Azides, Alkynes)

Click chemistry, a set of biocompatible and highly efficient reactions, is a cornerstone of modern chemical biology and drug development. The introduction of azide or alkyne functionalities onto the this compound backbone equips it for participation in these powerful ligation reactions.

A common strategy to introduce an azide group is a two-step process starting with the activation of the terminal hydroxyl group. The alcohol is first converted into a good leaving group, such as a tosylate or mesylate, which can then be readily displaced by an azide nucleophile.

One established method for the tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.commasterorganicchemistry.comlibretexts.org The resulting tosylate is a versatile intermediate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of the corresponding azide, S-acetyl-PEG3-azide, via an Sₙ2 reaction. uu.nlresearchgate.net The resulting S-acetyl-PEG3-azide is a valuable reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with appropriately functionalized molecules. masterorganicchemistry.commedchemexpress.com

Reactant Reagent(s) Product Reaction Type
This compound1. p-toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Azide (NaN₃)S-acetyl-PEG3-azideTosylation followed by Azide Displacement
This compound1. Methanesulfonyl chloride (MsCl), Triethylamine2. Sodium Azide (NaN₃)S-acetyl-PEG3-azideMesylation followed by Azide Displacement

This table presents plausible synthetic routes based on general organic chemistry principles.

Similarly, an alkyne handle can be introduced, for example, by reacting the alcohol with propargyl bromide or a similar alkynyl halide under basic conditions to form an ether linkage.

Introduction of Amine-Reactive Groups (e.g., NHS Esters)

To enable the conjugation of this compound to primary or secondary amines, its terminal hydroxyl group can be converted into an amine-reactive functional group. N-hydroxysuccinimidyl (NHS) esters are among the most common and effective amine-reactive moieties due to their high reactivity towards amines, forming stable amide bonds.

The conversion of the alcohol to an NHS-activated carbonate is a common strategy. This can be achieved by reacting this compound with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine. google.comgoogle.com This reaction forms an activated S-acetyl-PEG3-succinimidyl carbonate, which can then readily react with amine-containing molecules.

Alternatively, a carboxyl group can be introduced first, which is then activated as an NHS ester. This can be achieved by reacting the alcohol with an anhydride, such as succinic anhydride, to form a terminal carboxylic acid. The resulting S-acetyl-PEG3-acid can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the S-acetyl-PEG3-NHS ester. The existence and use of the analogous S-acetyl-PEG4-NHS ester supports the feasibility of this synthetic route. biochempeg.com

Starting Material Reagent(s) Intermediate Final Reagent(s) Product
This compoundN,N'-Disuccinimidyl carbonate (DSC), Triethylamine--S-acetyl-PEG3-succinimidyl carbonate
This compoundSuccinic anhydride, DMAPS-acetyl-PEG3-acidN-hydroxysuccinimide (NHS), EDCS-acetyl-PEG3-NHS ester

This table outlines potential synthetic pathways for creating amine-reactive this compound derivatives.

Advanced Bioconjugation Applications of S Acetyl Peg3 Alcohol Derivatives

Thiol-Mediated Bioconjugation in Research Constructs

The S-acetyl group on S-acetyl-PEG3-alcohol serves as a stable protecting group for the thiol functionality. This protection allows for the selective deacetylation to reveal a free thiol group at the desired stage of a multi-step synthesis, preventing unwanted side reactions. This free thiol is then available for a variety of conjugation chemistries.

Maleimide-Thiol Conjugation Strategies

One of the most common and efficient methods for thiol-mediated bioconjugation involves the reaction of a thiol with a maleimide (B117702) group. axispharm.comiris-biotech.detcichemicals.com This reaction proceeds readily at neutral pH (6.5-7.5) to form a stable thioether bond. iris-biotech.detcichemicals.comthermofisher.com The specificity of the maleimide for the thiol group allows for the targeted labeling of biomolecules, such as proteins containing cysteine residues. axispharm.comiris-biotech.de

The process typically involves first deprotecting the S-acetyl group of an this compound derivative to generate a free thiol. This thiol-containing molecule can then be reacted with a maleimide-functionalized biomolecule or other molecule of interest. The PEG3 spacer provides flexibility and hydrophilicity to the resulting conjugate. axispharm.com This strategy is widely employed in the construction of antibody-drug conjugates (ADCs) for research purposes, where a cytotoxic agent is linked to an antibody via a linker that often includes a PEG component. broadpharm.comnih.gov

Key Features of Maleimide-Thiol Conjugation:

High Specificity: Maleimides selectively react with thiols at near-neutral pH. iris-biotech.detcichemicals.com

Stable Bond Formation: The resulting thioether linkage is generally stable under physiological conditions. iris-biotech.decreativepegworks.com

Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at room temperature. uu.nl

However, a potential drawback of the standard maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, which can lead to thiol exchange with other thiol-containing molecules like glutathione (B108866) in vivo. creativepegworks.com Research has focused on developing strategies to create more stable linkages, such as through the hydrolysis of the thiosuccinimide ring to form a stable thioether. creativepegworks.com

Disulfide Bond Formation in Molecular Assembly

The free thiol generated from this compound can also participate in the formation of disulfide bonds. broadpharm.comsigmaaldrich.com Disulfide bonds are covalent linkages formed by the oxidation of two thiol groups. neb.com While not as stable as thioether bonds, disulfide bonds are cleavable under reducing conditions, a property that can be exploited in drug delivery systems and other research applications. iris-biotech.de

The formation of disulfide bonds is a key process in the folding and stabilization of many proteins. neb.comneb.com In research constructs, disulfide bonds can be used to link two different molecules together in a reversible manner. For example, a drug can be attached to a targeting moiety via a disulfide linker. Once the conjugate reaches a reducing environment, such as the intracellular space, the disulfide bond is cleaved, releasing the drug.

The reaction to form a disulfide bond can be achieved through various methods, including air oxidation or the use of specific oxidizing agents. neb.com The process is often catalyzed by enzymes like protein disulfide isomerase (PDI) in biological systems. neb.comsemanticscholar.org In the context of molecular assembly, the controlled formation of disulfide bonds allows for the construction of complex architectures that can be disassembled on demand.

Role in Enhancing the Research Utility of Molecular Probes

The incorporation of a PEG linker, such as the PEG3 unit in this compound, can significantly improve the properties of molecular probes and other research compounds.

Impact on Hydrophilicity and Solubility of Conjugated Molecules

A major challenge in working with many biomolecules and small molecule probes is their limited solubility in aqueous buffers. PEG is a highly hydrophilic polymer, and its inclusion in a conjugate can dramatically increase water solubility. creativepegworks.comcreative-biolabs.comresearchgate.net This enhanced solubility is crucial for a variety of in vitro and in vivo research applications. broadpharm.com

For instance, in the development of antibody-drug conjugates (ADCs), the cytotoxic payloads are often hydrophobic. Attaching a PEG linker can improve the solubility of the entire ADC, preventing aggregation and facilitating its administration and delivery. researchgate.netrsc.org Similarly, when labeling proteins or peptides with fluorescent dyes or other probes, a PEG spacer can help to maintain the solubility and biological activity of the modified molecule. broadpharm.com

Table 1: Impact of PEGylation on Molecular Properties

Property Effect of PEGylation Rationale
Hydrophilicity Increased The ethylene (B1197577) glycol units of PEG are highly hydrophilic. mdpi.com
Solubility Increased Improved hydrophilicity prevents aggregation in aqueous solutions. creativepegworks.comrsc.org
Immunogenicity Reduced The PEG chain can shield antigenic sites on the conjugated molecule. biochempeg.com

| Aggregation | Reduced | The steric hindrance provided by the PEG chain prevents intermolecular interactions. researchgate.net |

Strategies for Modulating the Pharmacokinetic Properties of Research Compounds

The term "pharmacokinetics" describes how a compound is absorbed, distributed, metabolized, and excreted by a living organism. In a research context, modulating these properties is essential for studying the in vivo behavior of a compound. PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for altering pharmacokinetic profiles. creativepegworks.commdpi.comgoogle.com

By increasing the hydrodynamic size of a molecule, PEGylation can reduce its renal clearance, leading to a longer circulation half-life in the bloodstream. creativepegworks.combiochempeg.comnih.gov This extended circulation time can be advantageous for imaging agents and therapeutic candidates, as it allows for greater accumulation at the target site. mdpi.com The PEG chain can also protect the conjugated molecule from enzymatic degradation. biochempeg.com

The length and structure of the PEG linker can be varied to fine-tune the pharmacokinetic properties. mdpi.comnih.govgoogle.com For example, studies have shown that increasing the molecular weight of the PEG chain can lead to a longer half-life. mdpi.comnih.gov This allows researchers to design molecules with specific in vivo behaviors tailored to their experimental needs.

Application in Peptide and Protein Modification Research

This compound and its derivatives are valuable reagents for the modification of peptides and proteins in a research setting. genscript.com The ability to introduce a protected thiol group with a hydrophilic spacer allows for a wide range of subsequent modifications.

The thiol group, once deprotected, can be used for site-specific conjugation to various labels, including fluorescent dyes, biotin, or other reporter molecules. axispharm.combroadpharm.com This is particularly useful for studying protein-protein interactions, protein localization, and other cellular processes. The PEG3 spacer helps to minimize any potential steric hindrance between the label and the protein, preserving the protein's native conformation and function. smolecule.com

Furthermore, the introduction of a thiol group can be used to create sites for crosslinking, either within a single protein to study its structure or between different proteins to investigate protein complexes. iris-biotech.de The site-specific nature of this modification, enabled by the controlled deprotection of the S-acetyl group, provides a high degree of precision in these studies. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Glutathione
Protein Disulfide Isomerase (PDI)

Site-Specific PEGylation Methodologies via Thiol Linkage

Site-specific PEGylation is a powerful technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides while minimizing the loss of biological activity. nih.gov The strategic attachment of a polyethylene (B3416737) glycol (PEG) chain at a specific location on a biomolecule can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulating half-life. nih.govnih.gov The use of this compound derivatives, which can be converted to thiol-reactive linkers, is central to several site-specific PEGylation methodologies.

One of the most widely used strategies for site-specific PEGylation involves the reaction of a maleimide-functionalized PEG derivative with a free cysteine residue on a protein or peptide. nih.gov Cysteine is a relatively rare amino acid, and many proteins have either no free cysteines or only a few, making it an ideal target for specific modification. nih.gov In this approach, the this compound is first derivatized to introduce a maleimide group, often by reacting the hydroxyl group with a maleimide-containing reagent. The resulting PEG-maleimide can then be conjugated to a protein with a single, accessible cysteine residue. The maleimide group reacts specifically with the thiol group of the cysteine via a Michael addition reaction to form a stable thioether bond. acs.org This method has been successfully used to create homogenous PEGylated proteins with well-defined properties. nih.gov

Another innovative method for site-specific PEGylation that can utilize thiol-reactive linkers is the re-bridging of disulfide bonds. researchgate.netresearchgate.net Many proteins contain disulfide bonds that are crucial for their structural integrity. This technique involves the selective reduction of a native disulfide bond to generate two free thiol groups. researchgate.net A bis-functional PEG linker, such as a PEG-bis-sulfone, can then react with both thiols simultaneously, re-forming a bridge and attaching the PEG chain at a specific site. researchgate.net this compound derivatives can be used to synthesize such bis-functional linkers. This approach is advantageous as it often preserves the protein's native conformation and biological activity. researchgate.net

Vinyl sulfone and acrylate-based PEG derivatives also serve as valuable reagents for thiol-specific PEGylation. acs.orgmpg.de Similar to maleimides, these functional groups react with free thiols to form stable covalent bonds. The reaction of a vinyl sulfone with a thiol proceeds via a Michael addition, creating a thioether linkage. nih.gov These reagents can offer alternatives to maleimides, with potentially different reaction kinetics and stability profiles of the resulting conjugate.

Methodology Reactive Group on PEG Derivative Target on Biomolecule Resulting Linkage
Cysteine-Specific ConjugationMaleimideFree Cysteine ThiolThioether
Disulfide Re-bridgingBis-sulfoneTwo Thiols from a Reduced DisulfideThioether Bridge
Thiol-Specific AdditionVinyl SulfoneFree Cysteine ThiolThioether

Non-Specific PEGylation for Protein Stability Studies

While site-specific PEGylation is often the goal for therapeutic applications, non-specific PEGylation remains a valuable tool for fundamental research, particularly in studies of protein stability. nih.gov This approach typically involves reacting a protein with an excess of a PEGylating agent that targets abundant and accessible amino acid residues, most commonly lysines. mdpi.com The result is a heterogeneous mixture of PEGylated protein species, with varying numbers of PEG chains attached at different locations. mdpi.com

This compound can be adapted for this purpose by functionalizing its hydroxyl group with an amine-reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, to create an S-acetyl-PEG3-NHS ester. thermofisher.cominterchim.fr This reagent will then react with the primary amines on the side chains of lysine (B10760008) residues and the N-terminus of the protein to form stable amide bonds. thermofisher.com The S-acetyl group remains protected during this reaction and can be deprotected in a subsequent step if a free thiol is desired for other purposes, or it can be left as is if the primary goal is simply to attach the PEG linker.

The primary rationale for non-specific PEGylation in stability studies is to investigate the general effects of PEG attachment on a protein's properties. By creating a shield around the protein, PEGylation can significantly increase its hydrodynamic volume, which in turn can lead to:

Enhanced Proteolytic Resistance: The attached PEG chains can sterically hinder the approach of proteases, slowing down the degradation of the protein. nih.gov

Increased Thermal Stability: The presence of a hydrophilic PEG shell can alter the solvation of the protein surface, in some cases leading to a more stable conformation. nih.gov

Reduced Aggregation: PEGylation can prevent protein-protein interactions that lead to aggregation, a common problem in protein storage and formulation. nih.gov

Extended Serum Half-Life: In in vivo studies, the increased size of the PEGylated protein reduces its rate of clearance by the kidneys. nih.gov

Parameter Effect of Non-Specific PEGylation Underlying Mechanism
Proteolytic DegradationDecreasedSteric hindrance of protease access
Thermal StabilityOften IncreasedAltered surface solvation and conformational stabilization
AggregationReducedPrevention of protein-protein interactions
In Vivo Half-LifeIncreasedReduced renal clearance due to larger hydrodynamic size

While non-specific PEGylation can lead to a decrease in the in vitro biological activity of a protein due to the potential for PEG chains to block active or binding sites, the trade-off of enhanced stability and prolonged in vivo presence is often beneficial for research purposes. nih.gov

Strategies for Peptide-Based Research Construct Development

This compound and its derivatives are highly valuable in the synthesis of custom peptide-based constructs for a wide range of research applications. biochempeg.com The bifunctional nature of this linker, with a hydroxyl group for incorporation into peptide chains and a protected thiol for subsequent conjugation, allows for the creation of complex and multifunctional peptides.

One common strategy involves the use of this compound as a building block in solid-phase peptide synthesis (SPPS). bachem.com The hydroxyl group can be attached to the solid support, or it can be incorporated as part of a custom amino acid derivative within the peptide sequence. This allows for the precise placement of the PEG linker and the protected thiol at any desired position in the peptide chain. Once the peptide synthesis is complete and the peptide is cleaved from the resin, the S-acetyl group can be deprotected to reveal a free thiol. This thiol can then be used for a variety of purposes, such as:

Cyclization: The thiol can react with another functional group on the peptide, such as a maleimide or a haloacetyl group, to form a cyclic peptide.

Surface Immobilization: The peptide can be attached to a solid surface, such as a biosensor chip or a nanoparticle, via the thiol group.

Conjugation to other molecules: The peptide can be linked to other biomolecules, such as proteins, antibodies, or oligonucleotides, to create bioconjugates with novel functions. acs.org

This compound derivatives are also used to create PEGylated peptides with improved properties. acs.org The attachment of even a short PEG chain can significantly enhance the solubility of hydrophobic peptides, making them easier to handle and use in aqueous buffers. acs.org PEGylation can also protect peptides from degradation by peptidases, increasing their stability in biological samples.

Furthermore, these linkers are instrumental in the construction of multivalent research constructs. For example, a peptide containing a deprotected S-acetyl-PEG3-thiol can be conjugated to a scaffold molecule that presents multiple copies of another ligand. This can be used to study the effects of avidity in receptor binding or to create potent inhibitors of protein-protein interactions. The PEG spacer in such constructs provides flexibility and ensures that the different components of the construct can reach their respective targets without steric hindrance. acs.org

Application Strategy Role of this compound Derivative
Peptide CyclizationIncorporation into SPPSProvides a protected thiol for intramolecular reaction after synthesis.
Surface ImmobilizationPost-synthesis conjugationThe deprotected thiol serves as an anchor point for attachment to surfaces.
BioconjugationPost-synthesis conjugationThe thiol acts as a reactive handle for linking to other molecules.
Solubility EnhancementPEGylation of hydrophobic peptidesThe hydrophilic PEG chain improves solubility in aqueous media.
Multivalent ConstructsLinker to a scaffoldProvides a flexible spacer and a conjugation point for creating multivalent systems.

Integration of S Acetyl Peg3 Alcohol in Targeted Molecular Degradation Research

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but a crucial component that influences the formation and stability of the key ternary complex (E3 ligase-PROTAC-POI), thereby dictating the efficiency and selectivity of protein degradation.

S-acetyl-PEG3-alcohol as a Core Linker Component in PROTAC Synthesis

This compound is a PEG-based linker precursor used in the synthesis of PROTACs. Its chemical structure is particularly suited for this purpose. The terminal hydroxyl (-OH) group provides a reactive handle for elongation or connection to one of the PROTAC's ligands, while the S-acetyl group (-SAc) acts as a stable protecting group for a thiol moiety. This thiol can be deprotected under specific conditions to reveal a reactive sulfhydryl group (-SH), which can then be conjugated to the other ligand, often through a Michael addition reaction.

The incorporation of the tri-ethylene glycol (PEG3) spacer is a key feature. This short, hydrophilic chain can improve the solubility and cell permeability of the final PROTAC molecule, properties that are critical for its biological activity. The defined length and flexibility of the PEG3 unit contribute to the precise spatial orientation required for the two ligands to simultaneously engage their respective protein partners and form a productive ternary complex.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 153870-20-3
Molecular Formula C8H16O4S
Molecular Weight 208.275 g/mol
Synonyms AcS-PEG3-OH
Key Functional Groups S-acetyl, Hydroxyl, PEG3 chain

Design Principles for PEG-Based Linkers in PROTAC Efficacy Studies

The design of the linker is a critical parameter in optimizing PROTAC efficacy. For PEG-based linkers, several principles guide their development:

Length and Flexibility: The length of the linker is paramount as it dictates the distance and relative orientation between the POI and the E3 ligase. An optimal linker length is necessary to minimize steric clashes and promote favorable protein-protein interactions within the ternary complex. Short PEG chains, such as the PEG3 unit from this compound, offer a balance of rigidity and flexibility to facilitate this process.

Solubility and Physicochemical Properties: PEG linkers are hydrophilic and can significantly enhance the aqueous solubility of the PROTAC molecule. This is crucial because the two ligands are often hydrophobic. Improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles.

Attachment Point: The point at which the linker is attached to each ligand is also a key design consideration. The exit vector must be chosen carefully to avoid disrupting the binding of the ligands to their protein targets.

Mechanistic Investigations of PROTACs Utilizing this compound Derived Linkers

Mechanistic studies of PROTACs often focus on the formation and characteristics of the ternary complex. While many studies describe the final linker structure rather than its synthetic origin, the insights gained from PROTACs with short PEG linkers are directly relevant to linkers derived from this compound.

A prominent example is the PROTAC MZ1, which degrades BRD4 proteins by recruiting the VHL E3 ligase. The crystal structure of the VHL-MZ1-BRD4 ternary complex revealed that the PEG3 linker adopted a specific conformation that enabled cooperative binding. This structure showed direct interactions between the VHL and BRD4 proteins, which stabilized the complex and contributed to MZ1's degradation efficiency. The solvent-exposed nature of the central part of the PEG3 linker in this complex also suggested it could be a strategic point for further chemical modification, such as creating multivalent PROTACs. Such detailed structural and biophysical analyses underscore the importance of the linker's chemical nature, for which this compound serves as a foundational building block.

Table 2: Example of a PROTAC Utilizing a PEG3 Linker

PROTAC NameTarget ProteinE3 Ligase LigandLinker ComponentKey Mechanistic InsightSource
MZ1 BRD4VHL Ligand (VH032)PEG3Crystal structure revealed cooperative ternary complex formation.

Antibody-Drug Conjugate (ADC) Research Scaffolds

ADCs are targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The antibody directs the ADC to a specific antigen on the surface of target cells, typically cancer cells. Following binding and internalization, the linker is cleaved, releasing the cytotoxic payload to kill the cell. This approach aims to maximize efficacy at the target site while minimizing systemic toxicity.

Linker Design for Antibody-Drug Conjugation Methodologies

The linker in an ADC is multifunctional; it must be stable enough to remain intact while the ADC circulates in the bloodstream but labile enough to release the payload effectively inside the target cell. This compound is a reagent that can be used to synthesize linkers for ADCs.

Key design principles for ADC linkers include:

Stability and Cleavage Mechanisms: Linkers can be cleavable (e.g., sensitive to the acidic environment of lysosomes or specific enzymes) or non-cleavable. The choice depends on the payload and the desired mechanism of action.

Hydrophilicity: Many cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can lead to aggregation and poor pharmacokinetics. Incorporating hydrophilic linkers, such as those containing PEG units, helps to mitigate this issue, improving the solubility and stability of the final ADC.

Conjugation Chemistry: The linker must possess a functional group that can be reliably attached to both the antibody and the payload. The thiol group, revealed by the deacetylation of this compound, is commonly used for conjugation to antibodies at cysteine residues or to payloads containing a suitable reactive group.

Preclinical Development of ADCs Incorporating this compound Derived Linkers

The inclusion of hydrophilic PEG linkers can lead to ADCs with improved properties that are observable in preclinical models. These improvements can include enhanced in vivo efficacy and a better safety profile compared to ADCs with purely hydrophobic linkers. The development of next-generation ADCs continues to focus on optimizing each component, and the chemical nature of the linker remains a central area of innovation where versatile building blocks are essential.

Table 3: General Components of an Antibody-Drug Conjugate

ComponentFunctionRole of PEG-based Building BlocksSource
Monoclonal Antibody Binds to a specific antigen on target cells, providing specificity.N/A
Linker Covalently connects the antibody to the cytotoxic payload. Must be stable in circulation and allow for payload release at the target.Increases hydrophilicity, improves solubility and pharmacokinetics. This compound is a precursor for such linkers.
Cytotoxic Payload A highly potent small molecule designed to kill the target cell upon release.N/A

Explorations in Materials Science and Nanotechnology Research Using S Acetyl Peg3 Alcohol

Functionalization of Polymeric Materials for Research Applications

The functionalization of polymers with molecules like S-acetyl-PEG3-alcohol is a key strategy for tailoring the properties of materials for specific research applications. The terminal alcohol group of this compound can be reacted with polymers that have complementary functional groups, such as those containing carboxylic acids, isocyanates, or activated esters, to form stable covalent bonds. This process grafts the PEG-thiol unit onto the polymer backbone.

One significant application of such functionalization is in the creation of "smart" polymers that can respond to specific stimuli. For instance, polymers functionalized with this compound can be used to create materials that self-assemble or change their properties upon deprotection of the acetyl group and subsequent formation of disulfide bonds. The short, discrete length of the PEG3 chain can influence the hydrophilicity and spatial arrangement of the functional groups on the polymer surface, impacting its interaction with the surrounding environment.

In the field of biomaterials, incorporating this compound into a polymer can be the first step toward creating surfaces that can later be patterned with biomolecules. After the initial polymer functionalization, the acetyl group can be removed to expose the thiol, which can then react with maleimide-functionalized proteins or peptides. This allows for controlled, site-specific immobilization of biological ligands, which is critical for research in tissue engineering and biosensor development.

Design and Construction of Nanoparticle Systems for Research Delivery

The unique properties of this compound make it particularly useful in the design and construction of nanoparticle systems for research purposes. Nanoparticles often require surface modifications to enhance their stability, biocompatibility, and targeting capabilities. core.ac.ukfrontiersin.org

This compound and its derivatives are employed to modify the surfaces of various nanoparticles, including those made from gold, iron oxide, or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.govmdpi.com The process, often referred to as PEGylation, involves attaching polyethylene (B3416737) glycol chains to a nanoparticle surface to confer a "stealth" characteristic, which helps to reduce non-specific protein adsorption and prolong circulation time in biological systems. nih.govnih.gov

The modification can be achieved through several chemical strategies. The alcohol end of this compound can be activated or converted into a more reactive group, such as a tosylate or a carboxylic acid, to facilitate attachment to the nanoparticle surface. Alternatively, for nanoparticles with existing surface functionalities (e.g., carboxyl groups), the alcohol can participate in an esterification reaction.

Once the nanoparticle is coated, the S-acetyl group remains available for further functionalization. This protected thiol allows for a two-step modification process. First, the nanoparticle's core properties are optimized and stabilized with the PEG linker. Second, the terminal thiol is exposed and used to attach a specific targeting ligand, such as an antibody, peptide, or small molecule, enabling the nanoparticle to recognize and bind to specific cells or tissues in a research setting.

The surface chemistry of nanoparticles dictates their interaction with biological systems. core.ac.uk The introduction of this compound derivatives onto a nanoparticle's surface plays a crucial role in modulating these interactions for research applications.

The primary role of the PEG component is to create a hydrophilic, sterically-hindered shell around the nanoparticle. nih.gov This layer of PEG chains generates a hydrated cloud that can physically block the approach of opsonin proteins, which are blood components that tag foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. frontiersin.orgnih.gov By reducing opsonization, PEGylation significantly decreases the rate of nanoparticle clearance, leading to longer circulation times. nih.gov Research has shown that PEG molecular weights of 2 kDa or higher are generally required to effectively shield nanoparticle surfaces from protein adsorption. nih.gov

The density and conformation of the PEG chains are critical factors. A dense "brush" conformation is more effective at preventing protein interactions than a less dense "mushroom" conformation. While this compound has a short PEG chain, its utility often lies in its role as a component of a more complex surface coating, or in applications where minimal PEGylation is desired to balance stealth properties with other functions, such as cellular uptake.

The terminal thiol group, after deacetylation, provides a powerful tool for active targeting. By conjugating specific ligands to this thiol, researchers can direct the nanoparticles to particular cell types or tissues. For example, attaching a peptide that binds to a receptor overexpressed on cancer cells can enhance the nanoparticle's accumulation at a tumor site for imaging or therapeutic studies. This targeted interaction is critical for improving the specificity and efficacy of nanoparticle-based platforms in a research context. atsjournals.org

Table of Effects of PEGylation on Nanoparticle Properties

PropertyEffect of PEGylationResearch Finding Reference
Protein Adsorption Significantly decreases the amount of protein adsorbed onto the nanoparticle surface. nih.gov
Systemic Circulation Time Prolongs the half-life of nanoparticles in the bloodstream by reducing clearance by the MPS. nih.gov
Nanoparticle Aggregation Prevents aggregation by providing a sterically-hindered, hydrophilic surface. nih.gov
Cellular Uptake Can reduce non-specific uptake by phagocytic cells. atsjournals.org
Biocompatibility Generally improves by creating a non-immunogenic surface coating. frontiersin.org

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Pathways for S-acetyl-PEG3-alcohol Analogues

The demand for precisely defined heterobifunctional linkers has spurred innovation in the synthetic pathways for this compound and its analogues. Traditional methods are being refined and novel strategies are emerging to provide greater control over linker length, composition, and functionality, ultimately enabling the synthesis of a diverse library of molecular tools.

A key area of innovation lies in the modular and efficient synthesis of oligo(ethylene glycol) (OEG) linkers. nih.gov Methodologies that allow for the sequential and controlled introduction of different functional groups are paramount. One such versatile route involves the asymmetric activation of a single hydroxyl end group of a linear, symmetrical PEG molecule, often through selective monotosylation. mdpi.com This activated tosyl group can then be readily converted into a variety of functionalities. For instance, reaction with sodium azide (B81097) yields an azide-terminated PEG, which can subsequently be reduced to an amine. mdpi.com Alternatively, reaction with sodium hydrosulfide (B80085) can directly introduce a thiol group. mdpi.com The thioacetate (B1230152) functionality, characteristic of this compound, can be introduced by reacting the monotosyl PEG with potassium carbonate and thioacetic acid. mdpi.com

These modular approaches offer significant advantages for creating analogues of this compound with varying PEG chain lengths. By starting with PEGs of different molecular weights (e.g., PEG4, PEG8, PEG12), a series of linkers with tailored spacing and solubility can be generated. Furthermore, the synthetic intermediates, such as the monotosyl PEG, serve as platforms for introducing alternative end-groups to the hydroxyl, expanding the chemical space for bioconjugation.

The table below summarizes some of the key functional group transformations that can be employed in the synthesis of this compound analogues, starting from a mono-activated PEG chain.

Starting Functional GroupReagent(s)Resulting Functional GroupReference
Tosylate (-OTs)Sodium Azide (NaN₃)Azide (-N₃) mdpi.com
Tosylate (-OTs)Sodium Hydrosulfide (NaSH)Thiol (-SH) mdpi.com
Tosylate (-OTs)Thioacetic Acid/K₂CO₃Thioacetate (-SAc) mdpi.com
Azide (-N₃)Triphenylphosphine (PPh₃)Amine (-NH₂) mdpi.com

These innovative synthetic strategies are crucial for accelerating the development of new chemical probes and therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where the linker composition and length are critical determinants of efficacy. nih.govnih.gov

Advanced Applications in Multi-Modal Chemical Probe Design

The unique heterobifunctional nature of this compound makes it an ideal component for the design of sophisticated multi-modal chemical probes. These probes are engineered to combine multiple functionalities, such as targeting, imaging, and therapeutic action, into a single molecular entity.

One of the most exciting applications is in the development of theranostic agents, which simultaneously diagnose and treat diseases like cancer. nih.govuhnresearch.ca this compound can serve as the central scaffold for constructing these complex molecules. For example, the hydroxyl group can be used to attach a targeting ligand, such as a peptide or a small molecule, that specifically binds to a receptor overexpressed on cancer cells. The S-acetyl group, after deprotection to reveal the reactive thiol, can then be conjugated to a payload, which could be a cytotoxic drug or a photosensitizer for photodynamic therapy.

Furthermore, the PEG linker itself can be functionalized with imaging agents for various modalities. For instance, a fluorescent dye can be incorporated for optical imaging, or a chelating agent can be attached for the sequestration of radioisotopes for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. d-nb.infomdpi.comnih.gov This results in a multi-modal probe that can be used to visualize the location of the target, monitor the delivery of the therapeutic agent, and assess the treatment response in real-time. nih.gov

The design of these probes often involves a modular approach, where different components can be swapped in and out to optimize performance. The cleavable nature of certain linkages that can be incorporated into these probes, for instance, disulfide bonds formed from the thiol group, allows for the controlled release of the therapeutic agent at the target site in response to the local microenvironment, such as the reducing conditions found inside cells. acs.org

The table below illustrates a conceptual design of a multi-modal theranostic probe based on an this compound scaffold.

Probe ComponentFunctionExample MoietyAttachment Point on Linker
Targeting LigandBinds to specific cell surface receptorRGD peptideHydroxyl end
Imaging Agent 1Fluorescence Imaging (OI)FluoresceinPEG backbone
Imaging Agent 2PET ImagingNODA-GA chelator for ⁶⁸GaPEG backbone
Therapeutic PayloadCytotoxicityDoxorubicinThiol end (after deprotection)

The continued development of such advanced probes will be instrumental in advancing personalized medicine, enabling more precise and effective treatments with fewer side effects.

Computational Approaches in Predicting Reactivity and Conformation for Novel Research Constructs

The functionality of complex biomolecular constructs, such as PROTACs and multi-modal probes, is intrinsically linked to their three-dimensional structure and dynamic behavior. Computational modeling has emerged as a powerful tool to predict the reactivity and conformation of linkers like this compound, thereby guiding the rational design of new and more effective research tools. researchgate.netscienceopen.com

Molecular dynamics (MD) simulations are increasingly being used to study the conformational landscape of PEGylated molecules. nih.govrsc.orgresearchgate.net For shorter PEG linkers like the tri-ethylene glycol unit in this compound, MD simulations can provide valuable insights into how the linker's flexibility influences the spatial orientation of the terminal functional groups. chemrxiv.org In the context of PROTACs, for instance, the linker's conformation is a critical factor in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. nih.govmdpi.com Computational models can help predict which linker lengths and compositions are most likely to facilitate this crucial interaction. chemrxiv.org

Moreover, computational methods can be used to predict the reactivity of the functional groups on the linker. For example, Density Functional Theory (DFT) studies can elucidate the electronic structure of the S-acetyl group and predict its susceptibility to deprotection under various conditions, as well as the reactivity of the resulting thiol group with different electrophiles. This information is invaluable for planning and optimizing bioconjugation strategies.

Recent studies have focused on developing structure-dependent reactivity models for PEGylation that can quantitatively predict the modification rates at specific sites on a protein. acs.org These models, which can incorporate machine learning algorithms, take into account factors such as the exposed surface area and the local electrostatic environment of the reactive sites. mdpi.com By applying such models to this compound, researchers can better predict how it will interact with and modify target biomolecules.

The table below summarizes the key computational approaches and their applications in the study of this compound and its conjugates.

Computational MethodApplicationKey Insights
Molecular Dynamics (MD)Simulating the conformational dynamics of the linker in solution and when bound to proteins.Understanding linker flexibility, predicting the spatial arrangement of end-groups, and assessing the stability of ternary complexes in PROTACs.
Density Functional Theory (DFT)Calculating the electronic structure and reactivity of the S-acetyl and hydroxyl functional groups.Predicting reaction mechanisms and rates for deprotection and conjugation reactions.
Structure-Reactivity ModelsPredicting the site-specificity and kinetics of conjugation to biomolecules.Guiding the design of bioconjugation experiments and optimizing reaction conditions for higher yields and selectivity.

The integration of these computational tools into the design-build-test cycle will undoubtedly accelerate the development of novel research constructs with enhanced performance and desired biological activities.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique properties of this compound and its analogues are creating exciting opportunities for interdisciplinary research at the interface of chemical biology and materials science. nih.govrsc.orgsciltp.com The ability to precisely control the functionalization of surfaces and the architecture of materials at the molecular level is opening up new avenues for the development of advanced biomaterials and diagnostic platforms.

One promising area of research is the development of "smart" hydrogels. unesp.brmmsl.czresearchgate.netfrontiersin.org These are cross-linked polymer networks that can respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain enzymes. This compound can be incorporated into hydrogel formulations, with the thiol group (after deprotection) participating in the cross-linking process, for example, through thiol-ene click chemistry. acs.org The PEG component enhances the hydrophilicity and biocompatibility of the hydrogel, while the heterobifunctional nature of the linker allows for the tethering of bioactive molecules, such as growth factors or drugs, within the hydrogel matrix. This can lead to the creation of sophisticated drug delivery systems that release their payload in a controlled and targeted manner. researchgate.net

Another area of significant interest is the functionalization of nanoparticles for applications in drug delivery and diagnostics. mdpi.comnih.govnih.gov PEGylation, the process of coating nanoparticles with PEG, is a well-established strategy to improve their stability, reduce immunogenicity, and prolong their circulation time in the body. researchgate.net this compound and its analogues can be used to create a functionalized PEG layer on the surface of nanoparticles, such as gold nanoparticles or liposomes. mdpi.com The hydroxyl end of the linker can be used to attach targeting ligands, while the thiol end can be used to anchor the linker to the nanoparticle surface or to attach other functional molecules. This allows for the creation of highly versatile nanoparticle systems for targeted drug delivery and multi-modal imaging. advancedsciencenews.comthno.org

The table below highlights some of the key interdisciplinary research areas where this compound and its analogues can play a pivotal role.

Interdisciplinary AreaApplicationRole of this compound
Smart HydrogelsControlled drug release, tissue engineering scaffoldsAs a cross-linking agent and a tether for bioactive molecules.
Nanoparticle FunctionalizationTargeted drug delivery, in vivo imagingCreating a biocompatible and functionalizable surface coating.
Biosensor DevelopmentDiagnostic platforms for detecting biomarkersImmobilizing capture probes (e.g., antibodies, aptamers) on sensor surfaces.
Surface Modification of Medical DevicesImproving biocompatibility, preventing biofoulingCreating a hydrophilic and protein-repellent coating.

The synergy between chemical biology and materials science, facilitated by versatile molecular tools like this compound, is expected to drive significant innovations in healthcare, leading to the development of more effective diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing S-acetyl-PEG3-alcohol, and how can researchers verify product purity?

  • Methodological Answer : Synthesis typically involves sequential etherification and acetylation reactions. Key steps include PEG chain elongation using epoxide ring-opening reactions followed by S-acetylation with acetic anhydride under controlled pH (6–7). Purity verification requires tandem techniques:

  • HPLC (C18 column, acetonitrile/water gradient) for quantifying unreacted intermediates.
  • ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm PEG spacer integrity and acetyl group presence .
    • Quality Control : Monitor thiol-protection efficiency via Ellman’s assay (pre-acetylation) to ensure >95% yield .

Q. How is this compound characterized structurally, and what analytical thresholds indicate acceptable batch consistency?

  • Answer : Structural validation combines:

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 345.44) .
  • FT-IR : Peaks at 1730 cm⁻¹ (C=O stretch of acetyl) and 1100 cm⁻¹ (C-O-C PEG backbone) .
    • Consistency Metrics : Batch-to-batch variability <5% in HPLC retention time and NMR peak integration ratios (e.g., PEG protons vs. acetyl methyl) .

Q. What are the primary research applications of this compound in drug delivery systems?

  • Answer : It serves as a linker in PROTACs (Proteolysis-Targeting Chimeras) due to its:

  • Biocompatibility : PEG spacers reduce immunogenicity.
  • Controlled Release : Thiol-sensitive acetyl groups enable site-specific payload release under reducing environments (e.g., intracellular glutathione).
  • Example: Conjugation to E3 ligase ligands for targeted protein degradation .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of this compound in aqueous buffers?

  • Methodological Approach :

  • Condition-Specific Stability Assays : Test hydrolysis kinetics at varying pH (4–9) and temperatures (4–37°C) via LC-MS.
  • Contradiction Resolution : Discrepancies often arise from trace metal ions (e.g., Fe³⁺) accelerating hydrolysis. Include EDTA (1 mM) in buffers to chelate metals and stabilize the acetyl group .
    • Statistical Validation : Use ANOVA to compare degradation rates across conditions, with p <0.05 indicating significance .

Q. What experimental design considerations are critical when optimizing this compound solubility for in vivo studies?

  • Answer :

  • Solvent Screening : Test co-solvents (e.g., DMSO:PBS ratios) while maintaining biocompatibility (DMSO ≤10%).
  • Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to assess PEG self-assembly, which affects solubility.
  • In Vivo Correlation : Compare pharmacokinetic profiles (AUC, C_max) across formulations in rodent models .

Q. How should researchers reconcile conflicting literature reports on the reactivity of this compound in thiol-disulfide exchange reactions?

  • Answer :

  • Mechanistic Replication : Standardize reaction conditions (pH 7.4, 1 mM TCEP) and quantify free thiols via Ellman’s assay.
  • Controlled Variables : Account for PEG chain hydration effects, which may sterically hinder thiol accessibility in some studies .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological outliers .

Methodological Challenges & Data Analysis

Q. What strategies mitigate batch-dependent variability in this compound-based conjugate synthesis?

  • Answer :

  • Process Analytical Technology (PAT) : Implement inline FT-IR to monitor acetylation in real time.
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize reaction time/temperature, reducing impurity formation .

Q. How can researchers validate the biological activity of this compound conjugates without commercial reference standards?

  • Answer :

  • Comparative Bioassays : Use unconjugated PEG3-alcohol as a negative control in cell viability assays (e.g., MTT).
  • Orthogonal Validation : Cross-validate results with structurally analogous linkers (e.g., Mal-PEG2-COOH) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.